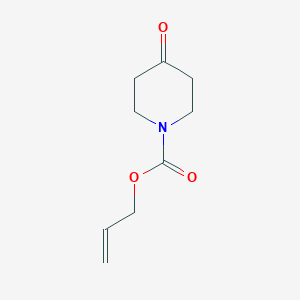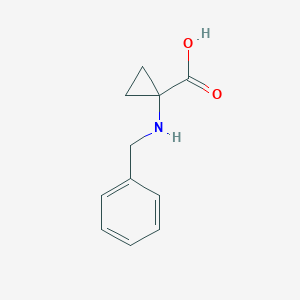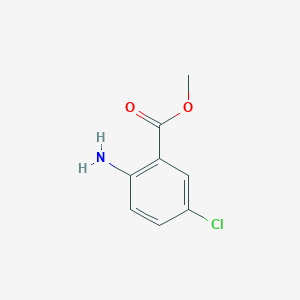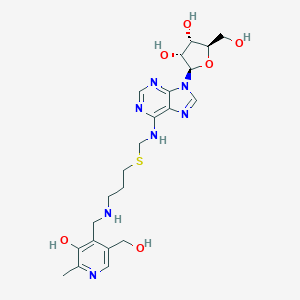
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine (AMPT) is a compound that has been extensively studied for its potential applications in scientific research. AMPT is a derivative of adenosine, a nucleoside that is involved in various physiological processes in the body. AMPT has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
作用机制
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine acts as an inhibitor of adenosine deaminase, an enzyme that is involved in the metabolism of adenosine. Adenosine deaminase catalyzes the conversion of adenosine to inosine, which is then further metabolized to uric acid. By inhibiting adenosine deaminase, Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine increases the concentration of adenosine in the body, leading to a range of biochemical and physiological effects.
生化和生理效应
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine has been found to exhibit a range of biochemical and physiological effects. One of the most notable effects of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is its ability to increase the concentration of adenosine in the body. Adenosine has been shown to have various physiological effects, including the regulation of blood flow, neurotransmitter release, and immune function.
实验室实验的优点和局限性
One of the main advantages of using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine in laboratory experiments is its ability to modulate adenosine metabolism. By inhibiting adenosine deaminase, researchers can increase the concentration of adenosine in the body and study its effects on various physiological processes. However, one of the limitations of using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is its potential toxicity. High concentrations of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine can lead to cell death and other adverse effects, making it important to use appropriate dosages in laboratory experiments.
未来方向
There are several future directions for research on Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine. One area of research is the development of new treatments for diseases that are related to adenosine metabolism. By studying the effects of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine on adenosine metabolism, researchers can develop new drugs that target this pathway and treat diseases such as cancer, inflammation, and cardiovascular disease. Another area of research is the development of new methods for synthesizing Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine. By improving the synthesis method, researchers can produce larger quantities of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine and study its effects on a larger scale.
Conclusion
In conclusion, Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is a promising compound for use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying adenosine metabolism and developing new treatments for related diseases. However, it is important to use appropriate dosages and take into account its potential toxicity when using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine in laboratory experiments. Future research on Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine will likely focus on developing new treatments and improving the synthesis method for this compound.
合成方法
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine can be synthesized using a multi-step process that involves the reaction of adenosine with various reagents. The first step involves the protection of the 2' and 3' hydroxyl groups of adenosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole. The resulting compound is then reacted with methyl propargyl sulfide and sodium hydride to form the N(6)-methyl-propylthioether derivative. Finally, the N(6)-methyl-propylthioether derivative is reacted with pyridoxamine to form Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine.
科研应用
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine has been used in various scientific research applications. One of the most common uses of Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine is in the study of adenosine metabolism. Adenosine is involved in various physiological processes, including the regulation of blood flow, neurotransmitter release, and immune function. By studying the metabolism of adenosine using Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine, researchers can gain a better understanding of these processes and develop new treatments for diseases that are related to adenosine metabolism.
性质
CAS 编号 |
125162-97-2 |
|---|---|
产品名称 |
Adenosine-N(6)-methyl-propylthioether-N-pyridoxamine |
分子式 |
C22H31N7O6S |
分子量 |
521.6 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-[3-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylamino]propylsulfanylmethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C22H31N7O6S/c1-12-17(32)14(13(7-30)5-24-12)6-23-3-2-4-36-11-28-20-16-21(26-9-25-20)29(10-27-16)22-19(34)18(33)15(8-31)35-22/h5,9-10,15,18-19,22-23,30-34H,2-4,6-8,11H2,1H3,(H,25,26,28)/t15-,18-,19-,22-/m1/s1 |
InChI 键 |
XLRAIUMUVOXBBC-CIVUBGFFSA-N |
手性 SMILES |
CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)CO |
SMILES |
CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)CO |
规范 SMILES |
CC1=NC=C(C(=C1O)CNCCCSCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)CO |
其他 CAS 编号 |
125162-97-2 |
同义词 |
adenosine-N(6)-methyl-propylthioether-N-pyridoxamine AMPTEP |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



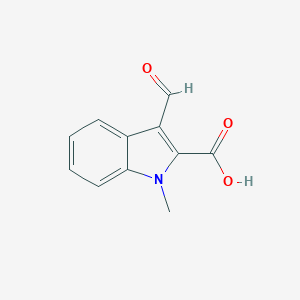
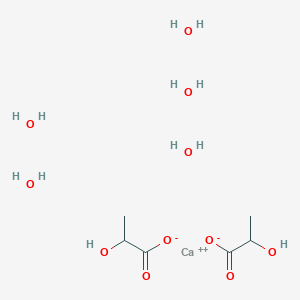
![1,2-Dihydronaphtho[2,1-b]furan-2-carboxylic acid](/img/structure/B46900.png)
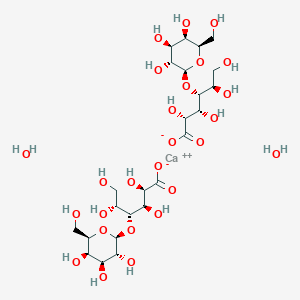
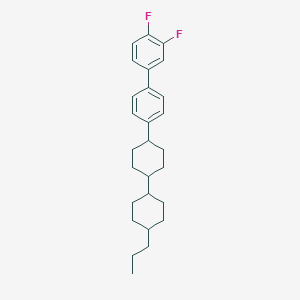
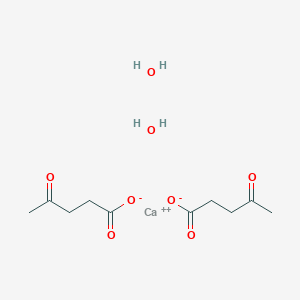
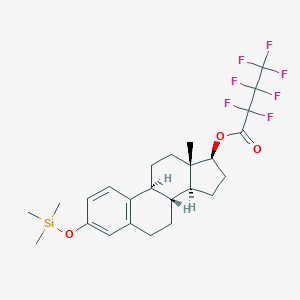
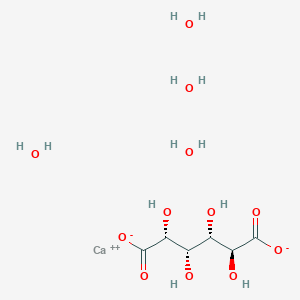
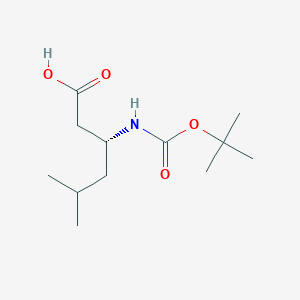
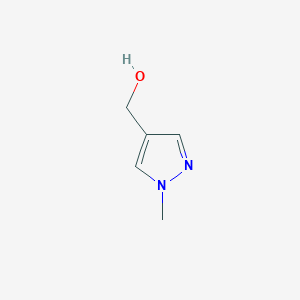
![1-ethyl-5-fluoro-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B46919.png)
